molecular formula C12H24N2O3 B1463930 Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate CAS No. 442126-36-5

Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate

Cat. No. B1463930
CAS RN: 442126-36-5
M. Wt: 244.33 g/mol
InChI Key: HWYXXBGXZMDWCZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate, also known as TBEA, is a compound belonging to the family of 4-aminoethylpiperidine carboxylates. It is a white crystalline solid with a molecular weight of 221.3 g/mol. TBEA is a versatile compound that has been used for a variety of purposes in scientific research. It has been used in the synthesis of various compounds, as a catalyst for organic reactions, and as a pharmaceutical intermediate. In addition, TBEA has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Intermediate for Biologically Active Compounds

  • Synthesis of Biologically Active Molecules : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is utilized as an important intermediate in synthesizing biologically active compounds, such as crizotinib. The synthesis process was detailed through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting its critical role in developing therapeutic agents (Kong et al., 2016).

Synthesis of Enantiopure Derivatives

  • Enantiopure Derivatives Production : Research has shown the production of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This work underlines the compound's flexibility in synthesizing stereochemically complex molecules, crucial for pharmaceutical applications (Marin et al., 2004).

Key Intermediate in Synthesis Processes

  • Vandetanib Intermediate : The compound has been identified as a key intermediate in the synthesis of Vandetanib, demonstrating its significance in producing cancer treatment medications. The synthesis route includes acylation, sulfonation, and substitution steps, indicating its versatile role in complex chemical synthesis processes (Wang et al., 2015).

Structural and Molecular Studies

  • Crystal and Molecular Structure Analysis : The molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported. These studies provide insights into the compound's physical and chemical properties, aiding in the development of new materials and pharmaceuticals (Mamat et al., 2012).

Novel Synthesis Routes

  • Development of Anticancer Intermediates : The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized with high yield. This research emphasizes the chemical's role in developing new anticancer therapies, showcasing its importance in medicinal chemistry (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYXXBGXZMDWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190076
Record name 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

442126-36-5
Record name 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442126-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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